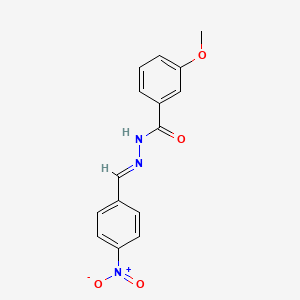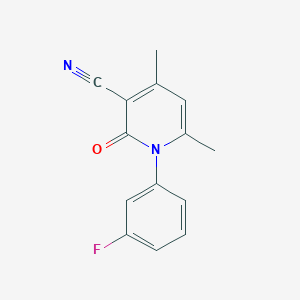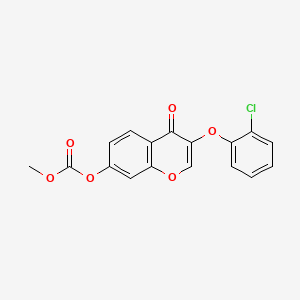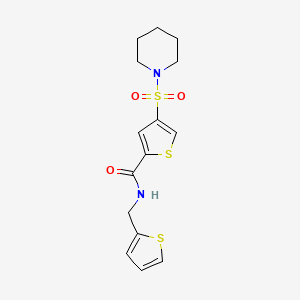![molecular formula C20H32N4O4S B5605952 1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5605952.png)
1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of piperidine derivatives, including structures similar to the compound , often involves multi-step chemical reactions aimed at incorporating specific functional groups to achieve desired properties. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that substituting the benzamide with a bulky moiety significantly increased activity, highlighting the importance of structural modification in enhancing chemical activity (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and X-ray crystallography to elucidate the compound's geometry, bond lengths, angles, and overall conformation. For example, the crystal and molecular structure studies of related compounds provide insights into the conformational preferences of the piperidine ring and the geometric disposition of sulfonyl and other substituents, which are critical for understanding the compound's reactivity and interaction with biological targets (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can be complex, depending on the functional groups present and the reaction conditions. The compound's reactivity towards nucleophiles, electrophiles, and radicals can be studied through various chemical reactions, such as cycloaddition reactions, to understand its chemical behavior and potential for forming new compounds (Boyd et al., 1976).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for determining the compound's suitability for different applications. Analyzing these properties requires a combination of experimental techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), to provide a comprehensive understanding of the compound's behavior under various conditions.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical entities, stability under different conditions, and its spectroscopic characteristics, are pivotal for its application in synthesis and its interaction with biological systems. Studies on related compounds have shown how modifications in the molecular structure can significantly impact these properties, guiding the design of new compounds with desired chemical behaviors (Khalid et al., 2013).
作用机制
安全和危害
未来方向
Future directions could involve further studies to better understand the compound’s properties or to find new applications for it. This could include medicinal chemistry research if the compound is biologically active, or materials science research if the compound has interesting physical properties .
属性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[1-(4-morpholin-4-ylphenyl)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S/c1-16(17-6-8-19(9-7-17)23-11-13-28-14-12-23)21-20(25)18-5-4-10-24(15-18)29(26,27)22(2)3/h6-9,16,18H,4-5,10-15H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEGZPPMQDOLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(phenylsulfonyl)propanamide](/img/structure/B5605886.png)
![{2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5605889.png)
![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)

![2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5605915.png)
![8-[(4-methoxy-3-nitrobenzyl)thio]quinoline](/img/structure/B5605927.png)
![2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid](/img/structure/B5605932.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-ethoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5605963.png)
![(3R*,4S*)-4-cyclopropyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5605971.png)
![N-(2-methoxyethyl)-2-[(2R)-tetrahydrofuran-2-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5605972.png)